3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride
Overview
Description
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with the CAS Number: 1203800-30-9 . It has a linear formula of C15 H21 N O2 . Cl H .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO2.ClH/c17-13-14-6-4-7-15 (12-14)18-11-5-10-16-8-2-1-3-9-16;/h4,6-7,12-13H,1-3,5,8-11H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 283.8 .Scientific Research Applications
Synthesis and Self-Assembly of Pyrimidinones
Research has demonstrated the use of benzaldehyde derivatives in a three-component reaction involving methyl cyanoacetate and guanidinium carbonate, leading to the formation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. The presence of piperidine in this reaction facilitates the formation of piperidinium salts of pyrimidinones. X-ray crystallography data confirmed the self-assembly and hydrogen bonding in these compounds, showcasing the utility of benzaldehyde derivatives in synthesizing complex molecular structures with potential for further chemical and material science applications (Bararjanian et al., 2010).
Microwave-Assisted Synthesis of Substituted 3-Phenylpropionic Acids
Another study reported an efficient synthesis of 3-phenylpropionic acids from benzaldehydes using microwave irradiation, a method that significantly reduces reaction time while providing moderate to high yields of the desired product. This process underscores the importance of benzaldehyde derivatives in streamlining synthetic routes to valuable chemical compounds through the application of advanced synthetic techniques (Sharma et al., 2003).
Development of Novel Copolymers
Benzaldehyde derivatives have been utilized in the synthesis of novel copolymers by reacting with styrene in the presence of radical initiators. The study focused on ethylenes substituted with various oxy rings, synthesized via piperidine catalyzed Knoevenagel condensation. These compounds were then copolymerized with styrene, resulting in copolymers with distinct properties and potential applications in material science, particularly due to their high thermal stability and dipolar character (Kharas et al., 2013).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Biochemical Pathways
Without knowledge of the specific target and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the mechanism of action of 3-[3-(1-piperidinyl)propoxy]benzaldehyde hydrochloride, it’s difficult to discuss how environmental factors might influence its action .
Properties
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)benzaldehyde;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16;/h4,6-7,12-13H,1-3,5,8-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINCPXDYIPDOTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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